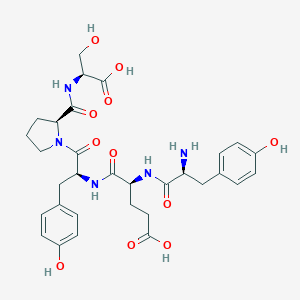

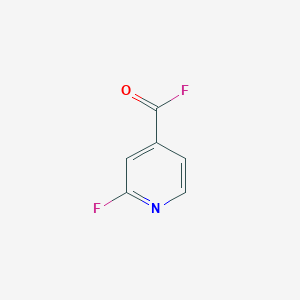

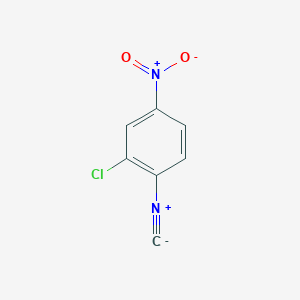

![molecular formula C9H11N3 B037558 2,5,7-三甲基吡唑并[1,5-a]嘧啶 CAS No. 112581-74-5](/img/structure/B37558.png)

2,5,7-三甲基吡唑并[1,5-a]嘧啶

描述

"2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine" is a pyrazolo[1,5-a]pyrimidine derivative, a class of compounds known for their diverse chemical and physical properties. This compound, like its relatives, has been the subject of various studies due to its interesting molecular structure and potential applications.

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines, including the 2,5,7-trimethyl variant, can be synthesized through various methods. A notable approach involves a one-pot route for regioselective synthesis through a microwave-assisted process. This method includes a cyclocondensation reaction followed by formylation with an iminium salt moiety (Vilsmeyer-Haack reagent) (Castillo, Tigreros, & Portilla, 2018).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines has been analyzed through NMR measurements and X-ray diffraction analysis. These techniques have elucidated the structure and regioselectivity of the reactions involved in their synthesis (Castillo, Tigreros, & Portilla, 2018).

Chemical Reactions and Properties

In studies of pyrazolo[1,5-a]pyrimidine derivatives, various chemical reactions and properties have been observed. For example, reactions with heterocyclic amidines and β-bifunctional reagents have been used to synthesize new derivatives of aminopyrazolo[1,5-a]pyrimidines (Kandeel, Baghos, Mohareb, & Elnagdi, 1983).

科学研究应用

促皮质激素释放因子 (CRF) 受体拮抗剂: 一种衍生物,3-吡啶基吡唑并[1,5-a]嘧啶,已被确定为一种有效且口服活性良好的 CRF(1) 受体拮抗剂,在治疗重度抑郁症方面显示出潜在疗效 (Chen 等人,2004).

c-Src 激酶抑制剂: 新型 2-苯胺基吡唑并[1,5-a]嘧啶衍生物已被发现作为潜在的 c-Src 激酶抑制剂,用于治疗急性缺血性中风,某些衍生物显示出选择性抑制和有希望的中枢神经系统渗透性 (Mukaiyama 等人,2007).

解热、降温和抗炎特性: 该类别中的新化合物在这些领域显示出有希望的特性,适用于 QSAR 研究 (Pecori Vettori 等人,1981).

合成和亲电取代: 新型吡唑并[1,5-c]-1,2,4-三唑并[4,3-a]嘧啶的合成和亲电取代在有机合成和药物发现中具有潜在应用 (Atta,2011).

非甾体抗炎药 (NSAIDs): 2-苯基吡唑并[1,5-a]嘧啶-7-酮已被确定为一类新的 NSAIDs,无溃疡活性 (Auzzi 等人,1983).

抗增殖剂: 糖基肼基吡唑并[1,5-c]嘧啶和吡唑并[1,5-c]三唑并[4,3-a]嘧啶已显示出作为 MCF-7 乳腺癌细胞的潜在抗增殖剂 (Atta 等人,2019).

抗乙酰胆碱酯酶活性: 新型吡唑并[4,3-e]-1,2,4-三唑并[1,5-c]嘧啶衍生物已显示出对乙酰胆碱酯酶具有显着的活性,并进行了初步 SAR 调查 (Romdhane 等人,2016).

功能性荧光团: 该研究提出了一种合成 3-甲酰基吡唑并[1,5-a]嘧啶的方法,作为制备功能性荧光团的关键中间体 (Castillo 等人,2018).

在抗癌、抗寄生虫和抗菌应用中的治疗特性: 1,2,4-三唑并[1,5-a]嘧啶提供了一种具有令人兴奋的治疗特性的多样化结构化学,可能比现有药物提供更高的治疗潜力 (Łakomska 和 Fandzloch,2016).

受体酪氨酸激酶抑制剂: 7-氨基吡唑并[1,5-a]嘧啶已显示出作为有效的多种靶向受体酪氨酸激酶抑制剂的潜力 (Frey 等人,2008).

CK2 激酶抑制剂: 吡唑并[1,5-a]嘧啶 CK2 激酶抑制剂已显示出在小鼠模型中口服给药时抑制肿瘤生长的潜力 (Dowling 等人,2013).

抗菌和抗肿瘤活性: 新型吡唑并[1,5-a]嘧啶衍生物已显示出有希望的体外抗菌和抗肿瘤活性 (Fouda 等人,2019).

安全和危害

While specific safety and hazard information for “2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine” is not available in the search results, it’s important to handle all chemical compounds with care and use appropriate safety measures. For example, one related compound, “2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid”, is classified as an irritant .

未来方向

属性

IUPAC Name |

2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-4-8(3)12-9(10-6)5-7(2)11-12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVBAPBWJKFPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC(=NN12)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394165 | |

| Record name | 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine | |

CAS RN |

112581-74-5 | |

| Record name | 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

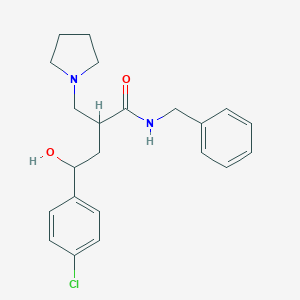

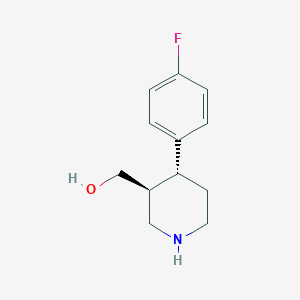

![5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B37478.png)

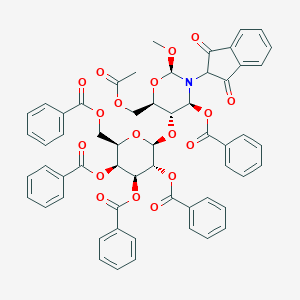

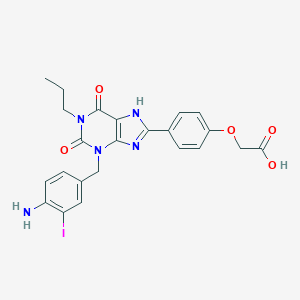

![(S)-hexahydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B37484.png)

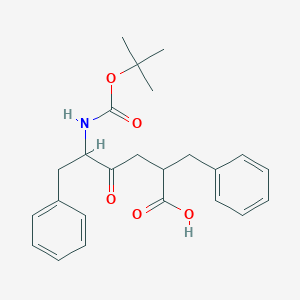

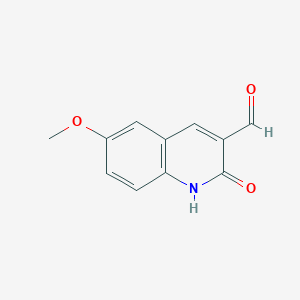

![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B37507.png)

![2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione](/img/structure/B37508.png)